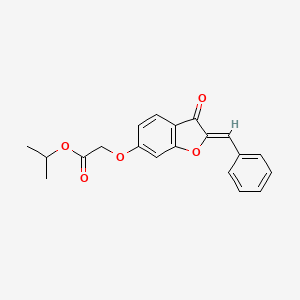

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-13(2)24-19(21)12-23-15-8-9-16-17(11-15)25-18(20(16)22)10-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSDXUISUNIKFL-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction with benzaldehyde derivatives.

Esterification: The final step involves esterification with isopropyl alcohol under acidic or basic conditions to form the isopropyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzofuran derivatives with different oxidation states.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, especially at the benzylidene group, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction could produce benzofuran alcohols.

Scientific Research Applications

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Its unique structure allows for investigation into its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets:

Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in biological pathways.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural similarities with several derivatives, differing primarily in the substituents on the benzylidene group, ester moieties, and stereochemical configurations. Below is a detailed comparison:

Substituent Variations on the Benzylidene Group

Stereochemical and Functional Group Modifications

- Ester Groups : Replacement of isopropyl with methyl or ethyl esters influences solubility and metabolic stability. For example, methyl esters (e.g., ) typically exhibit higher crystallinity, while bulkier isopropyl groups may enhance membrane permeability .

Research Findings and Implications

Bulky substituents (e.g., 4-tert-butyl in ) may sterically hinder enzymatic degradation, improving metabolic stability .

Structural Insights from Crystallography :

- The crystal structure of a related compound () reveals weak intramolecular C–H⋯O interactions stabilizing the side-chain conformation, a feature likely conserved in the target compound .

Synthetic Accessibility :

- The synthesis of these compounds typically involves Claisen-Schmidt condensation to form the benzylidene group, followed by esterification. Reaction yields (e.g., 63% for B5 in ) suggest moderate efficiency, influenced by substituent electronic effects .

Biological Activity

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C21H20O5

- Molecular Weight : 352.386 g/mol

- IUPAC Name : this compound

The compound features a benzofuran moiety, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study conducted on several cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The IC50 values varied depending on the cell line, indicating selective cytotoxicity. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 18.6 |

These results suggest that the compound may serve as a potential lead in developing new anticancer therapies.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens.

Study Findings

A series of antimicrobial tests revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

These findings indicate its potential as a natural antimicrobial agent.

Antioxidant Properties

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays, which measure the ability to neutralize free radicals.

Results Summary

The compound exhibited a significant scavenging effect with an IC50 value of 25 µg/mL, showcasing its potential as an antioxidant agent. This property is particularly relevant for preventing oxidative stress-related diseases.

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Cytotoxicity Mechanism : The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

- Antimicrobial Mechanism : Its efficacy against bacteria could stem from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Q & A

Q. What are the key synthetic steps for preparing (Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

The synthesis typically involves:

- Condensation : Reaction of a benzofuran-3-one derivative with a benzaldehyde analog to form the benzylidene moiety under acidic or basic catalysis .

- Esterification : Coupling of the resulting intermediate with isopropyl bromoacetate or via Steglich esterification .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the Z-isomer . Key parameters include temperature (60–80°C for condensation), solvent (e.g., ethanol, DCM), and catalysts (e.g., piperidine for Knoevenagel reactions) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR confirm the Z-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz) and benzofuran/ester group assignments .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 395.12) .

- IR Spectroscopy : Peaks at 1720–1740 cm (ester C=O) and 1650–1680 cm (benzylidene C=O) .

Q. What functional groups dictate the compound’s reactivity?

- Benzofuran core : Aromatic and conjugated π-system for electrophilic substitution .

- Benzylidene moiety : Electron-deficient α,β-unsaturated ketone for nucleophilic additions .

- Ester group : Susceptible to hydrolysis under acidic/basic conditions .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.